molecular formula C18H12F6N6S B10950176 1',3'-Dimethyl-1-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]-5-(trifluoromethyl)-1H,1'H-3,4'-bipyrazole

1',3'-Dimethyl-1-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]-5-(trifluoromethyl)-1H,1'H-3,4'-bipyrazole

Cat. No.: B10950176
M. Wt: 458.4 g/mol
InChI Key: PXBKQYUTFCBRCR-UHFFFAOYSA-N
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Description

1’,3’-Dimethyl-1-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]-5-(trifluoromethyl)-1H,1’H-3,4’-bipyrazole is a complex organic compound that features a unique combination of functional groups, including thienyl, trifluoromethyl, and pyrimidinyl moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’,3’-Dimethyl-1-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]-5-(trifluoromethyl)-1H,1’H-3,4’-bipyrazole typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents, optimizing reaction conditions such as temperature and solvent, and ensuring the availability of high-purity starting materials .

Chemical Reactions Analysis

Types of Reactions

1’,3’-Dimethyl-1-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]-5-(trifluoromethyl)-1H,1’H-3,4’-bipyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while substitution reactions can introduce new substituents onto the aromatic rings .

Mechanism of Action

The mechanism of action of 1’,3’-Dimethyl-1-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]-5-(trifluoromethyl)-1H,1’H-3,4’-bipyrazole involves its interaction with specific molecular targets and pathways. The compound’s trifluoromethyl and pyrimidinyl groups may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1’,3’-Dimethyl-1-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]-5-(trifluoromethyl)-1H,1’H-3,4’-bipyrazole is unique due to its combination of trifluoromethyl, thienyl, and pyrimidinyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C18H12F6N6S

Molecular Weight

458.4 g/mol

IUPAC Name

2-[3-(1,3-dimethylpyrazol-4-yl)-5-(trifluoromethyl)pyrazol-1-yl]-4-thiophen-2-yl-6-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C18H12F6N6S/c1-9-10(8-29(2)27-9)11-7-15(18(22,23)24)30(28-11)16-25-12(13-4-3-5-31-13)6-14(26-16)17(19,20)21/h3-8H,1-2H3

InChI Key

PXBKQYUTFCBRCR-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1C2=NN(C(=C2)C(F)(F)F)C3=NC(=CC(=N3)C(F)(F)F)C4=CC=CS4)C

Origin of Product

United States

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